2-Methanesulfonylethanethioamide

Beschreibung

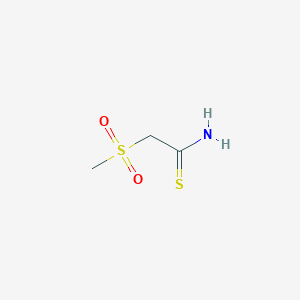

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylsulfonylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S2/c1-8(5,6)2-3(4)7/h2H2,1H3,(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXPAPNPQXSLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372562 | |

| Record name | 2-methanesulfonylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53300-47-3 | |

| Record name | 2-methanesulfonylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methanesulfonylethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of sulfur-containing functional groups has become a cornerstone for the development of novel therapeutic agents. The thioamide moiety, in particular, has garnered significant attention as a versatile amide isostere, offering unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a comprehensive technical overview of 2-Methanesulfonylethanethioamide, a compound that synergistically combines the structural features of a thioamide and a sulfone group. While this specific molecule is not extensively documented in publicly available literature, its structural components suggest a rich potential for biological activity, drawing from the well-established pharmacology of related compounds.[4][5] This document will serve as a foundational resource, detailing its physicochemical properties, a robust synthesis protocol, and a discussion of its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53300-47-3 | Internal Database |

| Molecular Formula | C₃H₇NO₂S₂ | Internal Database |

| Molecular Weight | 153.22 g/mol | Internal Database |

| Appearance | White to off-white crystalline solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol (predicted) | Inferred |

| pKa | Not available | - |

| LogP | Not available | - |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through a two-step process, starting from commercially available reagents. The proposed synthetic route involves the preparation of the nitrile precursor, 2-methanesulfonylacetonitrile, followed by its conversion to the corresponding thioamide.

Experimental Protocol

Part 1: Synthesis of 2-Methanesulfonylacetonitrile (Intermediate)

This procedure is adapted from established methods for the synthesis of α-sulfonylnitriles.

Materials:

-

Methanesulfonyl chloride

-

Sodium cyanide

-

Acetonitrile (anhydrous)

-

Dry acetone

-

Sodium iodide (catalytic amount)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve sodium cyanide (1.1 equivalents) in anhydrous acetonitrile. Add a catalytic amount of sodium iodide.

-

Addition of Reagent: To the stirred suspension, add methanesulfonyl chloride (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methanesulfonylacetonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate as a white solid.

Part 2: Synthesis of this compound (Final Product)

This procedure is based on the well-established conversion of nitriles to thioamides using a sulfur source.

Materials:

-

2-Methanesulfonylacetonitrile

-

Sodium hydrosulfide (NaSH) or Hydrogen Sulfide (H₂S) gas

-

Methanol or Ethanol

-

Pyridine (catalytic amount)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Dissolve 2-methanesulfonylacetonitrile (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Sulfur Source:

-

Method A (using NaSH): Add sodium hydrosulfide (1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Method B (using H₂S gas): Add a catalytic amount of pyridine to the solution and then bubble hydrogen sulfide gas through the mixture for 2-4 hours.

-

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Acidify the mixture to pH ~5-6 with 1 M hydrochloric acid.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the final product.

Synthesis Workflow Diagram

Caption: A two-part synthesis of this compound.

Potential Applications in Drug Development

The unique structural combination of a thioamide and a sulfone in this compound suggests several promising avenues for investigation in drug development. While direct biological data for this compound is limited, the known activities of related chemical classes provide a strong basis for hypothesizing its potential therapeutic applications.

Antimicrobial Activity

Both thioamides and sulfonamides are well-established pharmacophores in the development of antimicrobial agents.[6][7][8]

-

Thioamides: Many thioamide-containing compounds exhibit potent antibacterial and antifungal properties.[1][6] Their mechanism of action can vary, but they are known to interfere with essential cellular processes in microorganisms.

-

Sulfonamides: The sulfonamide group is a key component of sulfa drugs, which act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.[8]

The presence of both moieties in this compound could lead to a synergistic or dual-action antimicrobial effect, making it a compelling candidate for screening against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.

Anticancer Activity

Recent research has highlighted the potential of thioamide-containing molecules as anticancer agents.[1] Their mechanisms can involve the induction of apoptosis, inhibition of key signaling pathways, or acting as prodrugs that are selectively activated in the tumor microenvironment. Similarly, various sulfone derivatives have demonstrated significant anticancer properties. The combination of these two functional groups in this compound warrants investigation into its cytotoxic effects on various cancer cell lines.

Enzyme Inhibition

The structural features of this compound make it a candidate for targeting specific enzymes. The sulfone group can act as a hydrogen bond acceptor, while the thioamide can participate in various non-covalent interactions within an enzyme's active site. Potential targets could include kinases, proteases, or other enzymes implicated in disease pathways.

Conceptual Mechanism of Action Diagram

Given the established roles of related compounds, a plausible, though hypothetical, mechanism of action for this compound in a cancer context could involve the disruption of key cellular signaling pathways.

Caption: Potential mechanisms of action for this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structural components suggest a high potential for biological activity. Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of the compound. Screening against diverse panels of cancer cell lines and microbial strains will be crucial in elucidating its therapeutic potential. Further structure-activity relationship (SAR) studies, involving modifications of the ethyl linker and the sulfone moiety, could lead to the discovery of even more potent and selective drug candidates. This technical guide serves as a catalyst for such investigations, providing the necessary foundational knowledge to explore the promising chemical space occupied by this compound.

References

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

-

DNA Damage and Cytotoxicity of 2-chloroethyl (Methylsulfonyl)methanesulfonate (NSC 338947) Produced in Human Colon Carcinoma Cells With or Without Methylating Agent Pretreatment. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC. Retrieved January 18, 2026, from [Link]

-

Synthetic approaches to bioactive thioamides a Examples and importance... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Contemporary Applications of Thioamides and Methods for Their Synthesis. (2024). PubMed. Retrieved January 18, 2026, from [Link]

-

Antimicrobial activity of several bis-methanethiolsulfonates. (1965). PubMed. Retrieved January 18, 2026, from [Link]

-

Sulfones: An important class of organic compounds with diverse biological activities. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. (2019). NIH. Retrieved January 18, 2026, from [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PMC. Retrieved January 18, 2026, from [Link]

-

Antimicrobial Activity of Some Sulfonamide Derivatives on Clinical Isolates of Staphylococus Aureus. (2008). PubMed. Retrieved January 18, 2026, from [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of several bis-methanethiolsulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methanesulfonyl-thioacetamide chemical properties

An In-depth Technical Guide to 2-Methanesulfonyl-thioacetamide

Abstract

This technical guide provides a comprehensive overview of 2-Methanesulfonyl-thioacetamide, a compound of interest for researchers in organic synthesis and drug discovery. Lacking extensive direct characterization in the public domain, this document synthesizes a predictive profile based on the well-established chemical principles of its constituent functional groups: the methanesulfonyl (mesyl) group and the thioamide group. We present predicted physicochemical properties, propose a robust synthetic pathway with detailed protocols, discuss its expected chemical reactivity, and explore potential applications. Safety and handling protocols, inferred from related structures, are also provided to ensure safe laboratory use. This guide serves as a foundational resource for scientists interested in exploring the unique chemistry and potential of this bifunctional molecule.

Introduction

2-Methanesulfonyl-thioacetamide, with the molecular formula C₃H₇NO₂S₂, incorporates two highly functional chemical moieties: an electron-withdrawing methanesulfonyl group and a versatile thioamide group. The methanesulfonyl group, often referred to as a mesyl group, is known for its ability to increase the acidity of adjacent C-H bonds and act as a good leaving group in its ester form.[1][2] Thioamides, the sulfur analogs of amides, exhibit unique reactivity and have been utilized as valuable intermediates in organic synthesis and as bioisosteres in medicinal chemistry to enhance biological activity or metabolic stability.[3][4]

The combination of these two groups on a simple acetamide framework suggests a molecule with unique potential. The protons on the α-carbon, positioned between the sulfonyl and thiocarbonyl groups, are expected to be significantly acidic, opening avenues for various C-C and C-X bond-forming reactions. This guide aims to provide a detailed, predictive analysis to facilitate and inspire future research into this compound.

Section 1: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Formula | C₃H₇NO₂S₂ | - |

| Molecular Weight | 153.22 g/mol | - |

| Appearance | Predicted to be a white to pale yellow crystalline solid. | Based on the appearance of thioacetamide and related compounds.[6][7] |

| Melting Point | Estimated 120-140 °C. | Higher than thioacetamide (115 °C) due to increased molecular weight and polarity from the sulfonyl group.[6] |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and moderately soluble in water. | The presence of H-bond donors/acceptors suggests water solubility, similar to thioacetamide.[7] |

| pKa (α-protons) | Estimated 10-12. | The two electron-withdrawing groups (sulfonyl and thiocarbonyl) significantly increase the acidity of the methylene protons. |

| XLogP3-AA | -1.0 to -1.2 | Based on the value for the oxygen analog (-1.5) with adjustment for the less polar sulfur atom.[5] |

Section 2: Synthesis and Characterization

A reliable synthesis is crucial for the exploration of a novel compound. We propose a robust two-step synthetic pathway starting from commercially available 2-(methylsulfonyl)acetamide.

Proposed Synthetic Pathway

The most direct route involves the thionation of the corresponding amide, 2-(methylsulfonyl)acetamide, using a standard thionating agent such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).[6]

Caption: Proposed workflow for the synthesis and purification of 2-Methanesulfonyl-thioacetamide.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylsulfonyl)acetamide (1.0 eq).

-

Solvent: Add anhydrous toluene via syringe under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add Lawesson's Reagent (0.5 eq) portion-wise to the stirred suspension. Caution: Lawesson's reagent releases H₂S upon contact with moisture and should be handled in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: Cool the mixture to room temperature. Filter the suspension to remove insoluble by-products. Concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Chromatography: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Elution: Purify the product by flash column chromatography on silica gel using a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified 2-Methanesulfonyl-thioacetamide.

Proposed Structural Characterization

-

¹H NMR: Expect a singlet for the methyl protons (CH₃SO₂) around δ 3.0-3.3 ppm, a singlet for the acidic methylene protons (SO₂CH₂CS) around δ 4.0-4.5 ppm, and two broad singlets for the thioamide protons (CSNH₂) between δ 7.0-9.0 ppm.

-

¹³C NMR: Expect signals for the methyl carbon, the α-carbon, and the thiocarbonyl carbon (C=S), which typically appears downfield (>190 ppm).

-

IR Spectroscopy: Look for characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹), and the C=S stretching band (~1250-1020 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, confirming the molecular weight of 153.22.

Section 3: Chemical Reactivity and Stability

The molecule's reactivity is dictated by its two functional groups and the activated α-carbon.

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. arkema.com [arkema.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Contemporary Applications of Thioamides and Methods for Their Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Methylsulphonyl)acetamide | C3H7NO3S | CID 105389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thioacetamide - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

Spectroscopic Blueprint of 2-Methanesulfonylethanethioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-Methanesulfonylethanethioamide (CAS No. 53300-47-3).[1] In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted spectroscopic profile. By analyzing the constituent functional groups—a methanesulfonyl moiety and a primary thioamide—this guide offers researchers a robust framework for the identification, characterization, and purity assessment of this compound. Detailed methodologies for acquiring such data are provided, underpinned by the scientific rationale for each experimental choice. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.

Introduction: The Structural Rationale

This compound is a bifunctional molecule featuring a potent electron-withdrawing methanesulfonyl group and a versatile thioamide functional group. The interplay of these two moieties dictates the molecule's chemical reactivity, potential biological activity, and, consequently, its spectroscopic signature. Understanding this signature is paramount for confirming its synthesis and for any subsequent medicinal chemistry applications.

This guide will deconstruct the predicted spectroscopic data, explaining how the electronic environment of each proton and carbon atom influences its NMR chemical shift, how bond vibrations give rise to a characteristic IR spectrum, and how the molecule is anticipated to fragment under mass spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is the cornerstone of molecular structure elucidation. The predicted ¹H and ¹³C NMR spectra for this compound are based on the well-established chemical shift ranges for its constituent functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl and two methylene groups, in addition to the exchangeable protons of the thioamide group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.1 | Singlet | 3H | CH₃-SO₂ | The methyl group attached to the electron-withdrawing sulfonyl group is expected to be deshielded, appearing as a singlet downfield. |

| ~3.4 | Triplet | 2H | SO₂-CH₂ | The methylene group adjacent to the sulfonyl group will be significantly deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.8 | Triplet | 2H | CH₂-C(S)NH₂ | This methylene group, adjacent to the thioamide, will be less deshielded than the other methylene group and will appear as a triplet. |

| ~7.5 - 9.5 | Broad Singlet | 2H | C(S)NH₂ | The thioamide protons are exchangeable and often appear as a broad singlet over a wide chemical shift range, dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show three signals for the three carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~205 | C=S | The thiocarbonyl carbon of a thioamide is characteristically found at a very downfield chemical shift, often in the range of 200-210 ppm.[2] |

| ~55 | SO₂-CH₂ | The carbon atom directly attached to the strongly electron-withdrawing sulfonyl group will be significantly deshielded. |

| ~42 | CH₃-SO₂ | The methyl carbon of the methanesulfonyl group will appear at a characteristic upfield position. |

| ~35 | CH₂-C(S)NH₂ | The carbon atom adjacent to the thioamide group will be moderately deshielded. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for thioamides due to its ability to solubilize polar compounds and slow down the exchange of NH protons.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3100 | Medium-Strong, Broad | N-H stretching | The primary thioamide N-H stretching vibrations typically appear as two bands in this region. |

| 2950 - 2850 | Medium | C-H stretching | Aliphatic C-H stretching from the methyl and methylene groups. |

| ~1620 | Strong | N-H bending (Thioamide I) | This band is analogous to the amide I band and has significant C-N stretching character. |

| ~1410 | Medium | C-N stretching (Thioamide II) | This band arises from a coupled vibration of C-N stretching and N-H bending. |

| ~1300 & ~1150 | Strong | Asymmetric & Symmetric SO₂ stretching | The sulfonyl group exhibits two characteristic and intense stretching bands. |

| ~1050 | Medium | C=S stretching (Thioamide III) | The C=S stretch is often weaker than the C=O stretch and can be coupled with other vibrations. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard for this analysis.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular weight of this compound (C₃H₇NO₂S₂) is 153.22.[1] In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) is expected at m/z = 153.

Key Fragmentation Pathways: The fragmentation of this compound is likely to be driven by the cleavage of bonds adjacent to the sulfonyl and thioamide groups.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Rationale |

| 79 | [CH₃SO₂]⁺ | Cleavage of the C-S bond between the sulfonyl group and the ethyl chain would yield the stable methanesulfonyl cation. |

| 76 | [CH₂C(S)NH₂]⁺ | Cleavage of the C-C bond would result in the thioacetamide fragment. |

| 74 | [C(S)NH₂]⁺ | Alpha-cleavage adjacent to the thioamide group. |

| 61 | [CH₃S]⁺ | Loss of SO₂ from the methanesulfonyl fragment. |

| 44 | [C(S)NH₂]⁺ | Further fragmentation of the thioamide moiety. |

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for analyzing this relatively small and volatile molecule. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Acquire a full scan mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

The ionization energy is typically set to 70 eV.

Inter-technique Correlation and Structural Confirmation

The power of spectroscopic analysis lies in the synergy of different techniques. The predicted data from NMR, IR, and MS collectively provide a comprehensive and self-validating picture of the this compound structure.

Figure 1: A diagram illustrating the complementary roles of NMR, IR, and MS in the structural elucidation of this compound.

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136453, this compound. Retrieved January 18, 2026 from [Link].

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Kalman, A., Argay, G., & Kapor, A. (1988). On the thioamide C=S bond length. Acta Crystallographica Section C: Crystal Structure Communications, 44(7), 1243-1245. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methanesulfonylethanethioamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a viable therapeutic agent is paved with numerous challenges. Among the most fundamental of these is solubility. The ability to dissolve a compound in a suitable solvent is not merely a matter of convenience; it is a critical determinant of reaction kinetics, purification efficiency, formulation development, and ultimately, bioavailability. This guide is dedicated to providing an in-depth technical understanding of the solubility of 2-Methanesulfonylethanethioamide, a molecule of interest for its potential applications in drug discovery. While specific, quantitative solubility data for this compound is not widely available in public literature, this document will equip the reader with the foundational knowledge, theoretical framework, and practical methodologies to determine and predict its solubility in a range of organic solvents.

The Molecule in Focus: this compound

This compound, with the molecular formula C₃H₇NO₂S₂, possesses a unique combination of functional groups that dictate its physicochemical properties, including its solubility.[1] The presence of a thioamide group (-C(=S)NH₂) and a sulfonyl group (-SO₂) introduces polarity and the potential for hydrogen bonding, which are key factors governing its interaction with various solvents.[2][3][4]

Key Molecular Features:

-

Thioamide Group: This functional group is analogous to an amide but with the oxygen atom replaced by sulfur. This substitution significantly influences the molecule's electronic and steric properties. Thioamides are known to be more reactive than their amide counterparts and exhibit different hydrogen bonding capabilities.[2][4]

-

Sulfonyl Group: The methanesulfonyl moiety is a strong electron-withdrawing group, contributing to the overall polarity of the molecule.

-

Calculated Properties: Publicly available data indicates a Topological Polar Surface Area (TPSA) of 60.16 Ų and a LogP of -0.6829, suggesting a degree of polarity and a preference for more polar environments.[1]

These structural features suggest that this compound will exhibit nuanced solubility behavior, differing significantly from simple hydrocarbons or highly polar ionic species.

The Science of Dissolution: Theoretical Considerations

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Interplay of Polarity and Hydrogen Bonding

The solubility of this compound will be primarily governed by its ability to engage in dipole-dipole interactions and hydrogen bonding with the solvent.

-

Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), have significant partial positive and negative charges, allowing them to effectively solvate polar molecules like this compound. Non-polar solvents, like hexane and toluene, lack these charge separations and are generally poor solvents for polar compounds.

-

Hydrogen Bonding: The thioamide group in this compound has both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfur atom).[3][4] Solvents that can participate in hydrogen bonding, either as donors or acceptors, are likely to be effective at dissolving this compound. For instance, protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, while aprotic polar solvents like acetone can only act as hydrogen bond acceptors. Theoretical studies suggest that thioamides can be stronger hydrogen bond acceptors than their amide counterparts in polar environments.[3]

The interplay of these factors is visualized in the following diagram:

Caption: Relationship between solute properties, solvent properties, and solubility outcome.

Experimental Determination of Solubility: A Practical Guide

Determining the solubility of a compound is a fundamental experimental procedure. Several methods can be employed, ranging from simple qualitative assessments to more precise quantitative measurements.

Qualitative Solubility Assessment

A rapid and straightforward method to gauge solubility involves observing the dissolution of a small amount of solute in a given solvent.[5][6]

Protocol:

-

Preparation: Add approximately 1 mL of the chosen organic solvent to a clean, dry test tube.

-

Solute Addition: Add a small, known amount (e.g., 10 mg) of this compound to the test tube.

-

Observation: Vigorously shake or vortex the test tube for 30-60 seconds.[7]

-

Assessment: Visually inspect the mixture.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

This method is useful for initial screening of a range of solvents.

Quantitative Solubility Determination: The Gravimetric Method

For more precise measurements, the gravimetric method is a reliable technique. This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solute.

Workflow for Gravimetric Solubility Determination:

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Detailed Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested.

-

Solute Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.

-

Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume (e.g., 1 mL) of the clear supernatant and transfer it to a pre-weighed vial.

-

Evaporation: Remove the solvent by evaporation under reduced pressure or a gentle stream of inert gas.

-

Weighing: Once the solute is completely dry, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Predicted Solubility Profile of this compound

Based on the structural features and theoretical principles discussed, a predicted solubility profile in common organic solvents can be proposed. This table serves as a guideline for experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding (both donor and acceptor) and dipole-dipole interactions, effectively solvating the polar functional groups of the solute.[8] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments allow for effective solvation of polar molecules. DMSO and DMF are particularly good solvents for a wide range of organic compounds. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | Can act as hydrogen bond acceptors but lack donor capabilities. Their polarity is sufficient for some interaction, but may be less effective than highly polar solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | Lack the polarity and hydrogen bonding capability to effectively interact with and overcome the solute-solute forces of the polar this compound.[5] |

Conclusion and Future Directions

While this guide provides a robust framework for understanding and determining the solubility of this compound, it is imperative that these principles are validated through rigorous experimental work. The solubility data generated will be invaluable for a multitude of applications, from optimizing reaction conditions in medicinal chemistry to developing stable and effective formulations in the pharmaceutical industry.[9] Further studies could also investigate the effect of temperature on solubility, as this is a critical parameter for processes such as recrystallization. By combining a strong theoretical understanding with precise experimental validation, researchers can confidently navigate the solution landscape of this promising molecule.

References

- ResearchGate. (2025). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Benchchem. (n.d.). The Solubility of 2,4-Dimethylsulfolane in Organic Solvents: A Technical Guide.

- National Center for Biotechnology Information. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020.

- Unknown. (2023). Solubility of Organic Compounds.

- ChemScene. (n.d.). This compound.

- National Center for Biotechnology Information. (2021). Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications.

- ACS Publications. (n.d.). Biosynthesis and Chemical Applications of Thioamides.

- ResearchGate. (2025). Hydrogen Bonding Abilities of Thioamide.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CORE. (2010). Organic Solvent Solubility Data Book.

- Journal of the American Chemical Society. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*.

- ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Wikipedia. (n.d.). Thioamide.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents.

- PubMed Central. (2025). Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands.

- ChemRxiv. (n.d.). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β- Strands.

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. saltise.ca [saltise.ca]

- 8. researchgate.net [researchgate.net]

- 9. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of 2-Methanesulfonylethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the thermal stability of 2-Methanesulfonylethanethioamide, a molecule of interest in contemporary drug discovery. In the absence of extensive literature on this specific compound, this document synthesizes foundational principles from the thermal analysis of its constituent functional groups—the thioamide and the methanesulfonyl moieties—to postulate its thermal behavior. We will explore potential decomposition pathways, outline robust experimental protocols for empirical determination of its stability profile, and provide insights into the causality behind these experimental choices. This guide is intended to be a self-validating resource, grounding its claims in established scientific literature and providing detailed methodologies for verification.

Introduction: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the characterization of an API's physicochemical properties is paramount. Among these, thermal stability is a cornerstone of a comprehensive pre-formulation and process safety program. An understanding of a molecule's response to thermal stress is not merely an academic exercise; it has profound practical implications. A thermally labile compound can lead to:

-

Degradation and Loss of Potency: Elevated temperatures during manufacturing (e.g., drying, milling) or storage can lead to the formation of impurities, reducing the concentration of the active compound and compromising its therapeutic efficacy.

-

Formation of Toxic Byproducts: Decomposition products may not be inert; they can possess their own pharmacological or toxicological profiles, posing a significant safety risk to patients.

-

Runaway Reactions: Exothermic decomposition reactions, if not properly understood and controlled, can lead to thermal runaway events in a manufacturing setting, with potentially catastrophic consequences.

This compound incorporates two functional groups of interest from a thermal stability perspective: the thioamide and the methanesulfonyl group. While the methanesulfonyl group is generally associated with high thermal stability, the thioamide moiety is known to be more reactive than its amide counterpart[1]. The interplay between these two groups within the same molecule presents a unique case for thermal analysis.

Postulated Thermal Decomposition Mechanisms of this compound

Given the molecular structure of this compound, several decomposition pathways can be hypothesized. The initiation of thermal decomposition will likely be dictated by the weakest bond in the molecule under thermal stress.

The Thioamide Moiety: The Likely Point of Initial Degradation

The thioamide functional group is generally considered less thermally stable than the corresponding amide. The carbon-sulfur double bond (C=S) is weaker than the carbon-oxygen double bond (C=O) of an amide, making the thioamide more susceptible to thermal degradation[1].

A plausible primary degradation pathway involves the transformation of the thioamide. Under thermal stress, particularly in the presence of trace oxygen or water, the thioamide could undergo oxidation at the sulfur atom, leading to a cascade of reactions that could ultimately yield the corresponding amide or nitrile.

One potential pathway involves the elimination of the thioamide group, possibly through a concerted mechanism or via the formation of reactive intermediates. This could lead to the formation of methanesulfonylacetonitrile and hydrogen sulfide, or other small sulfur-containing molecules.

The Methanesulfonyl Group: A Bastion of Stability with Potential Influence

The methanesulfonyl (sulfone) group is known for its high thermal stability. The sulfur-oxygen bonds are strong, and significant energy is required to induce their cleavage. The thermal decomposition of simple sulfones often requires high temperatures and can proceed through the elimination of sulfur dioxide (SO2) or C-S bond scission.

However, the presence of the adjacent thioamide functionality could potentially influence the stability of the sulfone. Intramolecular interactions, while not extensively documented for this specific arrangement, could alter the electron distribution and bond strengths within the molecule. It is conceivable, though perhaps less likely as an initial step, that a complex rearrangement involving both functional groups could occur at elevated temperatures.

Proposed Overall Decomposition Scheme

Based on the relative stabilities of the functional groups, a likely primary thermal decomposition pathway for this compound would initiate at the thioamide moiety. This could involve desulfurization to form the corresponding nitrile or amide, or fragmentation of the ethyl chain. At significantly higher temperatures, the more robust methanesulfonyl group would be expected to decompose, likely with the evolution of sulfur dioxide.

The following diagram illustrates a hypothesized initial decomposition pathway:

Caption: Hypothesized initial thermal decomposition pathways.

Experimental Protocols for Assessing Thermal Stability

A multi-technique approach is essential for a thorough characterization of the thermal stability of this compound. The following experimental protocols provide a robust framework for this analysis.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition. DSC is a primary screening tool for identifying the onset temperature of thermal events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan (the latter is preferred for sulfur-containing compounds to prevent reaction with the pan). Prepare an empty, sealed pan as a reference.

-

DSC Scan:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the anticipated decomposition point (e.g., 400 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the melting point from the peak of the endothermic transition.

-

Identify the onset temperature of any exothermic events, which would indicate decomposition.

-

Integrate the area of the exothermic peak to quantify the heat of decomposition.

-

Caption: Workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the mass loss at different stages. TGA is often coupled with other techniques (e.g., mass spectrometry or FTIR) for evolved gas analysis.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

TGA Scan:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature where complete decomposition is expected (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Determine the onset temperature of mass loss from the TGA curve.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum rates of mass loss.

-

Caption: Workflow for Thermogravimetric Analysis.

Accelerating Rate Calorimetry (ARC)

Purpose: To simulate a worst-case thermal runaway scenario under adiabatic conditions. ARC provides critical data for process safety assessments, including the time to maximum rate of decomposition (TMRad) and the adiabatic temperature rise.

Methodology:

-

Sample Preparation: A known mass of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy C to resist corrosion).

-

Heat-Wait-Search Mode:

-

The sample is heated in small, incremental steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

-

Adiabatic Tracking:

-

Once self-heating is detected, the calorimeter switches to adiabatic mode. The surrounding heaters match the sample temperature, ensuring no heat is lost to the environment.

-

The temperature and pressure of the sample are monitored as the decomposition reaction accelerates.

-

-

Data Analysis:

-

Determine the onset temperature of the exothermic reaction.

-

Plot temperature and pressure versus time to visualize the runaway reaction.

-

Calculate key safety parameters such as the adiabatic temperature rise and the time to maximum rate.

-

Sources

A Proposed Pathway for the Synthesis and Characterization of 2-Methanesulfonylethanethioamide: A Technical Guide

An in-depth technical guide on the proposed synthesis and characterization of 2-Methanesulfonylethanethioamide.

Abstract

This technical guide outlines a novel, proposed synthetic pathway for this compound, a compound for which no prior synthesis has been documented in scientific literature. The described multi-step synthesis begins with readily available starting materials and employs robust, well-established chemical transformations. Each step is detailed with theoretical considerations, step-by-step protocols, and methods for characterization. This document is intended for researchers and professionals in drug development and organic synthesis, providing a foundational methodology for the future synthesis and investigation of this and similar molecules.

Introduction and Rationale

The intersection of sulfonyl and thioamide functional groups in a single small molecule presents an intriguing area for medicinal chemistry and materials science. The sulfonyl group, a key component in many pharmaceuticals, is known for its ability to act as a hydrogen bond acceptor and to improve metabolic stability. The thioamide group is a bioisostere of the amide bond and is found in various therapeutic agents, known for its unique electronic and steric properties. The target molecule, this compound, combines these two important functional groups. This guide proposes a logical and efficient synthetic route to access this molecule, providing a blueprint for its first synthesis and subsequent study.

Proposed Synthetic Pathway Overview

The proposed synthesis of this compound is a three-step process commencing from 2-chloroethanol. The overall strategy involves the initial introduction of the methanesulfonyl group, followed by conversion to a nitrile, and finally, thionation to yield the desired thioamide.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(Methylsulfonyl)ethanol

Rationale: The initial step focuses on the nucleophilic substitution of the chloride in 2-chloroethanol with sodium methanesulfinate. This reaction is a straightforward and high-yielding method for the formation of sulfones.

Protocol:

-

To a solution of 2-chloroethanol (1.0 eq.) in a 1:1 mixture of water and ethanol, add sodium methanesulfinate (1.2 eq.).

-

The reaction mixture is heated to reflux at 80°C for 12 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-(Methylsulfonyl)ethanol.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 2-Methanesulfonylethanenitrile

Rationale: This step involves a two-part, one-pot procedure. First, the hydroxyl group of 2-(Methylsulfonyl)ethanol is converted to a better leaving group, a tosylate, by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine. Subsequently, a nucleophilic substitution with sodium cyanide introduces the nitrile functionality.

Protocol:

-

Dissolve 2-(Methylsulfonyl)ethanol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq.).

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 4 hours.

-

Sodium cyanide (1.5 eq.) is then added, and the reaction is stirred at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude nitrile.

-

Purification is achieved by column chromatography on silica gel.

Characterization: The structure of 2-Methanesulfonylethanenitrile can be confirmed by IR spectroscopy (presence of a nitrile peak around 2250 cm⁻¹), ¹H NMR, and ¹³C NMR.

Step 3: Synthesis of this compound

Rationale: The final step is the thionation of the nitrile group to form the thioamide. Lawesson's reagent is a well-established and efficient reagent for this transformation. The reaction proceeds by a complex mechanism involving a four-membered ring intermediate.

Protocol:

-

To a solution of 2-Methanesulfonylethanenitrile (1.0 eq.) in anhydrous toluene, add Lawesson's reagent (0.5 eq.).

-

The mixture is heated to reflux at 110°C for 4 hours.

-

The reaction is monitored by TLC.

-

After cooling to room temperature, the solvent is evaporated.

-

The residue is purified by flash column chromatography on silica gel to afford the final product, this compound.

Characterization: The final compound is characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy (disappearance of the nitrile peak and appearance of thioamide-related peaks).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Characterization Methods |

| 2-(Methylsulfonyl)ethanol | C₃H₈O₃S | 124.16 | ¹H NMR, ¹³C NMR, MS |

| 2-Methanesulfonylethanenitrile | C₃H₅NO₂S | 119.14 | ¹H NMR, ¹³C NMR, IR, MS |

| This compound | C₃H₇NO₂S₂ | 153.22 | ¹H NMR, ¹³C NMR, HRMS, IR |

Mechanistic Insight: Thionation with Lawesson's Reagent

The conversion of the nitrile to a thioamide using Lawesson's reagent is a key step. The mechanism, though complex, is thought to proceed through the following general pathway:

Figure 2: Simplified mechanism of nitrile thionation.

Conclusion

This guide provides a comprehensive and technically detailed proposal for the first synthesis of this compound. The described protocols are based on reliable and well-documented organic chemistry transformations, ensuring a high probability of success. The synthesis of this novel compound opens the door for future research into its potential applications in medicinal chemistry and other scientific fields.

References

Due to the novel nature of the target compound, direct citations for its synthesis are unavailable. The references below support the methodologies proposed in each synthetic step.

-

For Sulfone Synthesis

- Title: Synthesis of Sulfones, Sulfoxides and Sulfides

- Source: Organic Chemistry Portal

-

URL: [Link]

-

For Nitrile Synthesis from Alcohols

- Title: Nitrile Synthesis

- Source: Organic Chemistry Portal

-

URL: [Link]

-

For Thionation using Lawesson's Reagent

- Title: Lawesson's Reagent

- Source: Wikipedia

-

URL: [Link]

2-Methanesulfonylethanethioamide molecular weight and formula

An In-Depth Technical Guide to 2-Methanesulfonylethanethioamide for Researchers and Drug Development Professionals

Introduction

This compound is a small molecule featuring two key functional groups of significant interest in medicinal chemistry: a methanesulfonyl group and a thioamide group. The presence of these moieties suggests potential applications in drug design, leveraging the unique physicochemical and pharmacological properties they impart. The methanesulfonyl group is a common polar feature in many pharmaceutical compounds, enhancing solubility and metabolic stability. The thioamide group, an isostere of the ubiquitous amide bond, offers distinct advantages in modulating potency, membrane permeability, and metabolic pathways.[1] This guide provides a comprehensive overview of the core molecular properties, potential synthetic routes, and prospective applications of this compound for professionals engaged in scientific research and drug development.

Part 1: Core Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental molecular and computed physicochemical properties. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

Molecular Identity and Key Data

The essential identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂S₂ | [2] |

| Molecular Weight | 153.22 g/mol | [2] |

| CAS Number | 53300-47-3 | [2] |

| Synonym | 2-Methanesulfonyl-thioacetamide | [2] |

| SMILES | CS(=O)(CC(N)=S)=O | [2] |

Computed Physicochemical Properties

These computational predictions offer insights into the molecule's potential pharmacokinetic profile.

| Property | Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | Predicts membrane permeability and oral bioavailability. A lower TPSA generally correlates with better cell penetration. |

| LogP (Octanol-Water Partition Coefficient) | -0.6829 | Indicates the lipophilicity of the molecule. A negative LogP suggests higher hydrophilicity. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Donors | 1 | Affects solubility and the potential for forming hydrogen bonds with receptor sites. |

| Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can impact target binding. |

Data sourced from ChemScene.[2]

Part 2: Synthesis and Chemical Logic

Proposed Synthetic Workflow

The conversion of an amide to a thioamide is a classic transformation in organic synthesis. Lawesson's reagent is a widely used, effective thionating agent for this purpose.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol Considerations

-

Amide Formation: The precursor, 2-methanesulfonylethanamide, can be synthesized from 2-methanesulfonylacetic acid. This typically involves activating the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride or using a peptide coupling agent like DCC) followed by reaction with ammonia.

-

Thionation: The key step is the reaction of 2-methanesulfonylethanamide with a thionating agent.

-

Reagent: Lawesson's reagent (or similar reagents like phosphorus pentasulfide) is highly effective.

-

Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or toluene are required to prevent reagent decomposition.

-

Conditions: The reaction is typically heated to drive the conversion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[3]

-

Workup: After the reaction is complete, a standard aqueous workup followed by purification, typically via column chromatography, would be necessary to isolate the final product.

-

Part 3: Potential Applications in Drug Discovery

The unique combination of the methanesulfonyl and thioamide groups makes this compound an intriguing scaffold for drug development. The thioamide group, in particular, has several established roles in medicinal chemistry.[1]

Roles of the Thioamide Functional Group

Caption: Key applications of the thioamide group in medicinal chemistry.

-

Amide Bioisostere: Thioamides are close structural mimics of amides.[1] Replacing an amide with a thioamide can alter a compound's electronic properties, hydrogen-bonding capacity, and lipophilicity. This can lead to improved target affinity, enhanced membrane permeability, or altered metabolic susceptibility.

-

Hydrogen Sulfide (H₂S) Donor: Thioamides can function as slow-releasing donors of H₂S.[1] H₂S is an endogenous signaling molecule with demonstrated anti-inflammatory, antioxidant, and cytoprotective properties.[1] This makes this compound a candidate for developing novel anti-inflammatory agents. Derivatives of methanesulfonamides have shown anti-inflammatory activity in preclinical models.[4]

-

Metal Chelation: The soft sulfur atom in the thioamide group has a strong affinity for certain metal ions. This property is exploited in some anticancer drugs that work by chelating intracellular copper, leading to the generation of reactive oxygen species and inducing oxidative stress in cancer cells.[1]

-

Prodrug Strategies: The thioamide group can be biotransformed in vivo. A well-known example is the antitubercular drug ethionamide, which is activated by a mycobacterial monooxygenase enzyme.[1] This suggests that this compound could be investigated as a scaffold for developing enzyme-activated prodrugs.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related compounds, such as 2-methanesulfonyl-2-methylpropanethioamide, indicate potential hazards.[5] Therefore, prudent laboratory practices are essential.

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, in contact with skin, or if inhaled, based on analogous structures.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses or goggles.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant untapped potential for researchers in chemistry and drug development. Its core structure combines the stability of the methanesulfonyl group with the versatile reactivity and pharmacological utility of the thioamide moiety. With a molecular weight of 153.22 g/mol and a formula of C₃H₇NO₂S₂, it represents a valuable small-molecule scaffold.[2] Its potential roles as an amide bioisostere, an H₂S donor for anti-inflammatory applications, a metal chelator, or a prodrug component make it a compelling subject for further synthesis, characterization, and biological evaluation.

References

- ChemScene. (n.d.). This compound.

- American Elements. (n.d.). 2-methanesulfonyl-N-methylethane-1-sulfonamide.

- Enamine. (n.d.). Safety Data Sheet: 2-methanesulfonyl-2-methylpropanethioamide.

-

PubChem. (n.d.). Compound Summary for CID 177802313. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2009). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonamide.

-

PubChem. (n.d.). Compound Summary for CID 72879, Methanesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 3856040, (2-Methanesulfonylethyl)(methyl)amine. Retrieved from [Link]

-

Jutkiewicz, M., & Serwa, R. (2024). Unlocking the potential of the thioamide group in drug design and development. National Center for Biotechnology Information. Retrieved from [Link]

-

Arch Pharm (Weinheim). (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 87700669, 2-Sulfanylethyl methanesulfonate. Retrieved from [Link]

-

PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Retrieved from [Link]

-

MDPI. (n.d.). Solvents to Fragments to Drugs: MD Applications in Drug Design. Retrieved from [Link]

-

PubMed Central. (n.d.). Machine learning applications in drug development. Retrieved from [Link]

-

PubMed. (2015). Synthesis of mucoadhesive thiolated gelatin using a two-step reaction process. Retrieved from [Link]

-

PubMed. (n.d.). LC/MS applications in drug development. Retrieved from [Link]

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.enamine.net [enamine.enamine.net]

Purity Analysis of Synthetic 2-Methanesulfonylethanethioamide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the purity analysis of synthetically derived 2-Methanesulfonylethanethioamide. As a molecule of interest in pharmaceutical research and development, establishing a robust and reliable analytical strategy to ensure its purity is paramount for safety, efficacy, and regulatory compliance. This document delves into the rationale behind potential impurities, outlines a multi-faceted analytical approach employing orthogonal techniques, and provides detailed, field-proven protocols. The methodologies described are grounded in established scientific principles and adhere to the stringent standards set forth by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound is an organosulfur compound characterized by the presence of both a sulfonamide and a thioamide functional group.[1] These functional groups, while integral to its potential biological activity, also introduce specific challenges in its synthesis and purification. The thioamide group, for instance, is known for its unique reactivity and potential for instability under certain conditions.[2] Consequently, a thorough understanding of the synthetic pathway is crucial for predicting and subsequently identifying potential impurities.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development, directly impacting the safety and efficacy of the final drug product.[3] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established clear guidelines (Q3A, Q3C, Q3D, and M7) that dictate the reporting, identification, and qualification of impurities.[4][5][6] This guide is structured to provide a practical and compliant approach to meeting these regulatory expectations for this compound.

Deconstructing the Synthesis: A Road Map to Potential Impurities

A sound purity analysis begins with a comprehensive evaluation of the synthetic route. While various methods exist for the synthesis of thioamides, a common approach involves the thionation of the corresponding amide.[7][8] Other routes might include multi-component reactions involving aldehydes, amines, and a sulfur source.[9]

Based on a theoretical synthesis pathway, we can anticipate several classes of impurities:

-

Organic Impurities: These can arise from various sources throughout the manufacturing process and storage.[5][10]

-

Starting Materials and Intermediates: Incomplete reactions can lead to the presence of residual starting materials or key intermediates.

-

By-products: Side reactions inherent to the synthetic chemistry can generate structurally related impurities.

-

Degradation Products: The final compound may degrade under specific conditions of light, heat, or pH, leading to the formation of new impurities.

-

-

Inorganic Impurities: These are often introduced from reagents, ligands, and catalysts used in the manufacturing process.[10]

-

Residual Solvents: Solvents used during synthesis and purification may remain in the final product.[4]

A proactive approach to impurity profiling involves a thorough scientific assessment of all chemical reactions and purification steps.[5]

The Orthogonal Analytical Strategy: A Self-Validating System

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a multi-faceted, orthogonal approach is essential. This involves employing multiple analytical methods with different separation and detection principles to ensure that all potential impurities are detected and quantified.

Our recommended analytical workflow for this compound is depicted below:

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Core Analytical Methodologies: Protocols and Rationale

This section provides detailed protocols for the key analytical techniques. The validation of these methods should be performed in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[11][12][13]

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

HPLC is the cornerstone for purity determination and impurity profiling of non-volatile organic compounds. A well-developed HPLC method can separate the main component from its structurally related impurities.[14][15]

Rationale for Method Selection: Reversed-phase HPLC with UV detection is a versatile and robust technique suitable for the analysis of sulfonamides and related compounds.[16][17] The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra for each peak, aiding in peak tracking and purity assessment.

Experimental Protocol: HPLC-DAD

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[15]

-

Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm (A wavelength maximum for thioamides is often around 265 nm).[2]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified against a qualified reference standard or, if a standard is unavailable, relative to the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the structural elucidation of unknown impurities detected by HPLC. By coupling the separation power of LC with the mass-analyzing capability of a mass spectrometer, we can obtain the molecular weight and fragmentation patterns of impurities, which are crucial for their identification.[15]

Rationale for Method Selection: The chromatographic conditions developed for the HPLC-UV method can often be directly transferred to an LC-MS system. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and its potential impurities.

Experimental Protocol: LC-MS

-

Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Chromatographic Conditions: Same as the HPLC-DAD method.

-

MS Parameters:

-

Ionization Mode: Positive and Negative ESI to ensure the detection of a wide range of impurities.

-

Mass Range: 50 - 1000 m/z

-

Data Acquisition: Full scan mode for initial screening, followed by tandem MS (MS/MS) experiments on detected impurity peaks to obtain fragmentation data.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is the method of choice for the analysis of volatile and semi-volatile organic compounds, including residual solvents and potential volatile by-products from the synthesis.[18][19]

Rationale for Method Selection: Headspace GC-MS is a highly sensitive technique for the analysis of residual solvents in solid samples, minimizing sample preparation and avoiding contamination from non-volatile matrix components. Thioamides and sulfonamides themselves are generally not volatile enough for direct GC analysis without derivatization.[20][21]

Experimental Protocol: Headspace GC-MS

-

Instrumentation: A GC-MS system with a headspace autosampler.

-

Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for general solvent screening.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C (hold for 5 min)

-

Ramp: 10 °C/min to 250 °C (hold for 5 min)

-

-

Injector Temperature: 250 °C

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 35 - 350 m/z

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C

-